

# Measuring Intracellular Sodium Transients in Cardiomyocytes using SBFI: Application Notes and Protocols

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## Compound of Interest

Compound Name: SBFI tetraammonium

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### Introduction

Intracellular sodium ( $[Na^+]_i$ ) is a critical regulator of cardiomyocyte function, playing a central role in electrical excitability and excitation-contraction coupling.[1][2] Dysregulation of  $[Na^+]_i$  homeostasis is implicated in various cardiac pathologies, including heart failure and arrhythmias.[3][4] Sodium-Binding Benzofuran Isophthalate (SBFI) is a ratiometric fluorescent indicator widely used for the quantitative measurement of  $[Na^+]_i$  in living cells. Its ability to be excited at two different wavelengths allows for the accurate determination of intracellular sodium concentrations, independent of dye concentration, cell thickness, or photobleaching.[5] This document provides detailed protocols for the use of SBFI to measure sodium transients in isolated adult cardiomyocytes.

### Properties of SBFI Fluorescent Indicator

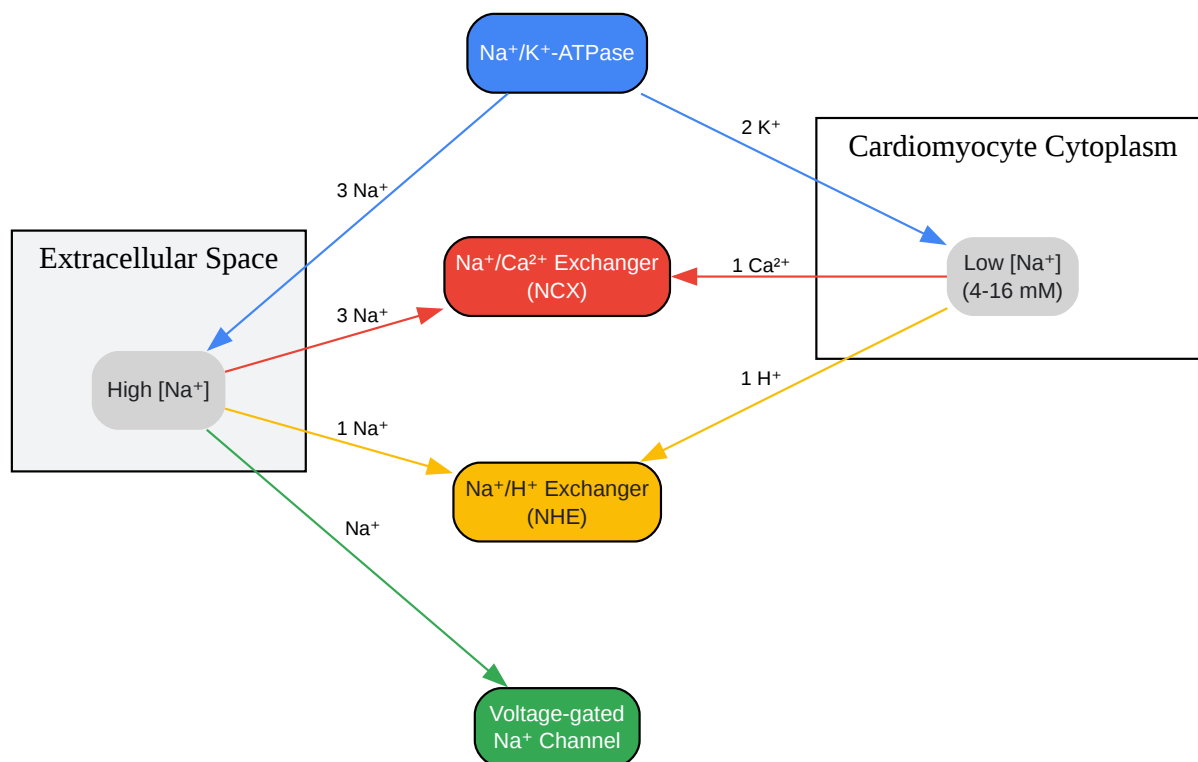
SBFI is a UV-excitable, ratiometric dye that selectively binds to  $Na^+$  ions. The acetoxymethyl (AM) ester form, SBFI-AM, is membrane-permeant and readily loads into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, sodium-sensitive form of the dye in the cytoplasm.[6] Upon binding to  $Na^+$ , the excitation spectrum of SBFI shifts, allowing for the ratiometric measurement of  $[Na^+]_i$ . [5]

Property	Value	Reference
Excitation Wavelengths	340 nm (Na <sup>+</sup> -bound) and 380 nm (Na <sup>+</sup> -free)	[5]
Emission Wavelength	~500 nm	[5]
In Situ K <sub>a</sub> for Na <sup>+</sup>	~20 mM (in the presence of physiological K <sup>+</sup> )	[7]
Selectivity	~18-fold higher for Na <sup>+</sup> over K <sup>+</sup>	[5][8]
Formulation	Acetoxymethyl (AM) ester for cell loading	[9]

## Signaling Pathways and Experimental Workflow

### Cardiomyocyte Sodium Homeostasis

Intracellular sodium concentration in cardiomyocytes is tightly regulated by a balance between Na<sup>+</sup> influx and efflux mechanisms. Key proteins involved include the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump, the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger (NCX), voltage-gated Na<sup>+</sup> channels (Nav1.5), and the Na<sup>+</sup>/H<sup>+</sup> exchanger (NHE).[1][2][3]

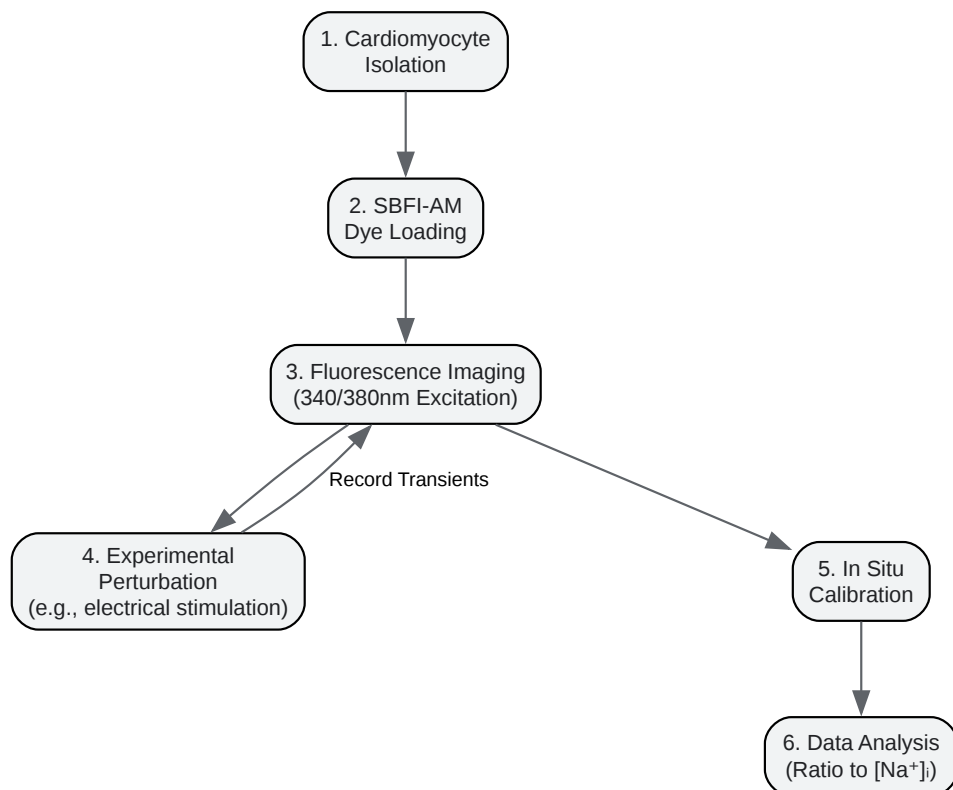


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Caption: Key transporters regulating cardiomyocyte  $[Na^+]_i$ .

## Experimental Workflow

The overall process for measuring sodium transients in cardiomyocytes using SBFI involves several key stages, from cell isolation to data analysis.



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Caption: Experimental workflow for  $[Na^+]_i$  measurement with SBFI.

## Detailed Experimental Protocols

### Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established Langendorff-free methods for isolating cardiomyocytes from adult rodents.[3]

Materials:

- Perfusion Buffer:  $Ca^{2+}$ -free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1  $MgCl_2$ , 0.33  $NaH_2PO_4$ , 10 HEPES, 10 Glucose; pH 7.4.

- Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
- Stop Buffer: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25 mM  $\text{CaCl}_2$ .
- Anesthetized adult rat or mouse.

#### Procedure:

- Anesthetize the animal and perform a thoracotomy to expose the heart.
- Swiftly excise the heart and cannulate the aorta.
- Begin retrograde perfusion via the aorta with warm ( $37^\circ\text{C}$ ), oxygenated Perfusion Buffer for 5 minutes to clear the blood.
- Switch to perfusion with warm, oxygenated Digestion Buffer for 15-20 minutes, or until the heart becomes flaccid.
- Detach the heart, remove the atria, and gently mince the ventricular tissue in a fresh dish containing Digestion Buffer.
- Gently triturate the tissue with a wide-bore pipette to release individual myocytes.
- Filter the cell suspension through a 100  $\mu\text{m}$  nylon mesh to remove undigested tissue.
- Stop the digestion by adding an excess of Stop Buffer.
- Allow the rod-shaped cardiomyocytes to settle by gravity for 15-20 minutes.
- Carefully remove the supernatant and gently resuspend the cell pellet in fresh Stop Buffer.
- Gradually reintroduce  $\text{Ca}^{2+}$  to the cells by sequential washing with buffers containing increasing concentrations of  $\text{CaCl}_2$  (e.g., 0.25, 0.5, and 1.0 mM).
- Plate the isolated cardiomyocytes on laminin-coated coverslips for imaging.

## Protocol 2: SBFI-AM Loading

### Materials:

- SBFI-AM (1 mM stock in anhydrous DMSO).
- Pluronic F-127 (20% w/v in DMSO).
- Hanks' Balanced Salt Solution (HBSS) with 1.25 mM CaCl<sub>2</sub> and 10 mM HEPES.

### Procedure:

- Prepare a fresh loading solution. For a final concentration of 10  $\mu$ M SBFI-AM, mix:
  - 10  $\mu$ L of 1 mM SBFI-AM stock.
  - 5  $\mu$ L of 20% Pluronic F-127.
  - Dilute to a final volume of 1 mL with HBSS.
- Vortex the solution thoroughly.
- Replace the culture medium of the plated cardiomyocytes with the SBFI-AM loading solution.
- Incubate the cells for 90-120 minutes at room temperature, protected from light.[\[6\]](#)
- After incubation, wash the cells three times with fresh HBSS to remove extracellular dye.
- Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before imaging.

## Protocol 3: Fluorescence Imaging of Sodium Transients

### Equipment:

- Inverted fluorescence microscope equipped with a xenon or mercury arc lamp.
- Filter wheel or monochromator for rapid switching between 340 nm and 380 nm excitation wavelengths.

- Emission filter centered around 510 nm.
- High-speed, cooled CCD or EMCCD camera.
- Field stimulation electrodes.

#### Procedure:

- Mount the coverslip with SBFI-loaded cardiomyocytes onto the microscope stage.
- Perfuse the cells with physiological saline solution (e.g., Tyrode's solution with 1.8 mM  $\text{Ca}^{2+}$ ) at 37°C.
- Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
- To elicit sodium transients, apply electrical field stimulation at a desired frequency (e.g., 1 Hz).
- Record the changes in fluorescence intensity at both excitation wavelengths during stimulation.
- The ratio of the fluorescence intensity at 340 nm to that at 380 nm ( $F_{340}/F_{380}$ ) is calculated for each time point.

## Protocol 4: In Situ Calibration of the SBFI Signal

To convert the fluorescence ratio to an absolute  $[\text{Na}^+]_i$ , an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular  $\text{Na}^+$  concentrations using ionophores.[\[6\]](#)

#### Materials:

- Calibration Buffers: A series of  $\text{Ca}^{2+}$ - and  $\text{Mg}^{2+}$ -free solutions with varying  $\text{Na}^+$  concentrations (e.g., 0, 5, 10, 20, 40 mM). The total concentration of  $\text{Na}^+ + \text{K}^+$  should be kept constant at ~140 mM to maintain osmolarity.

- Ionophore Solution: Calibration buffer containing 10  $\mu\text{M}$  gramicidin and 10  $\mu\text{M}$  monensin. These ionophores will permeabilize the membrane to  $\text{Na}^+$  and  $\text{K}^+$ .<sup>[6]</sup>
- $\text{Na}^+/\text{K}^+$  Pump Inhibitor: Ouabain (100  $\mu\text{M}$ ) should be included to prevent active  $\text{Na}^+$  extrusion.<sup>[6]</sup>

#### Procedure:

- At the end of an experiment, perfuse the cells with the ionophore solution containing 0 mM  $\text{Na}^+$ .
- Record the fluorescence ratio ( $R_{\min}$ ) once it has stabilized.
- Sequentially perfuse the cells with calibration buffers containing increasing concentrations of  $\text{Na}^+$  (e.g., 5, 10, 20, 40 mM), each containing the ionophores and ouabain. Record the stable fluorescence ratio at each concentration.
- Finally, perfuse with a high  $\text{Na}^+$  concentration (e.g., 140 mM) to obtain the maximum fluorescence ratio ( $R_{\max}$ ).
- The intracellular  $[\text{Na}^+]$  can then be calculated using the Grynkiewicz equation:

$$[\text{Na}^+]_i = K_{\text{a}} * [(R - R_{\min}) / (R_{\max} - R)] * (F_{380\min} / F_{380\max})$$

Where  $R$  is the experimental ratio,  $K_{\text{a}}$  is the apparent dissociation constant of SBFI for  $\text{Na}^+$ , and  $(F_{380\min} / F_{380\max})$  is the ratio of fluorescence intensities at 380 nm in low and high  $\text{Na}^+$  conditions, respectively.

## Quantitative Data Summary



Parameter	Healthy Cardiomyocytes	Heart Failure Model	Reference
Resting $[\text{Na}^+]_i$	$6.6 \pm 0.5 \text{ mM}$	$9.7 \pm 0.7 \text{ mM}$	<a href="#">[10]</a> <a href="#">[11]</a>
Stimulated $[\text{Na}^+]_i$ (0.5-3 Hz)	$\sim 8.0 \text{ mM}$	$\sim 11.3 \text{ mM}$	<a href="#">[10]</a> <a href="#">[11]</a>
Typical SBFI Ratio Change	A 10% change in fluorescence can correspond to a $\sim 22 \text{ mM}$ change in $[\text{Na}^+]_i$ .	This relationship is determined by the in situ calibration curve.	<a href="#">[12]</a>

## Troubleshooting

Problem	Possible Cause	Suggested Solution
Low SBFI fluorescence signal	Incomplete dye loading or de-esterification.	Increase incubation time or SBFI-AM concentration. Ensure Pluronic F-127 is used. Allow for a longer de-esterification period.
High background fluorescence	Incomplete washout of extracellular dye.	Wash cells thoroughly (3-4 times) with fresh buffer after loading.
Cells are contracting or rounding up during calibration	Presence of $\text{Ca}^{2+}$ in calibration buffers.	Ensure calibration buffers are completely free of $\text{Ca}^{2+}$ and $\text{Mg}^{2+}$ . <a href="#">[6]</a>
Inconsistent fluorescence ratios	Photobleaching; cellular compartmentalization of the dye.	Reduce excitation light intensity or exposure time. Confirm cytoplasmic localization of the dye; a majority should be cytoplasmic. <a href="#">[6]</a>
Difficulty achieving $\text{Na}^{+}$ equilibration during calibration	Insufficient ionophore concentration or inhibition of $\text{Na}^{+}/\text{K}^{+}$ pump.	Use both gramicidin and monensin. Ensure ouabain is included to inhibit the $\text{Na}^{+}/\text{K}^{+}$ pump. <a href="#">[6]</a>

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